molecular formula C29H30N2O3S2 B2916904 ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681279-92-5

ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2916904
CAS No.: 681279-92-5
M. Wt: 518.69
InChI Key: MGUINBVNVVEYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group, an acetamido linker, and a 1-(2,5-dimethylbenzyl)-indole moiety connected via a thioether bridge. Its design combines heterocyclic and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S2/c1-4-34-29(33)27-22-9-7-11-24(22)36-28(27)30-26(32)17-35-25-16-31(23-10-6-5-8-21(23)25)15-20-14-18(2)12-13-19(20)3/h5-6,8,10,12-14,16H,4,7,9,11,15,17H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUINBVNVVEYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioamide functional group and belongs to the broader category of indole derivatives. Its molecular structure includes multiple functional groups that may contribute to its biological activity. The synthesis typically involves multi-step reactions that require precise control of reaction conditions to ensure high yields and purity.

Research indicates that compounds with similar structures exhibit notable anti-cancer properties . They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Enzyme inhibition : Compounds may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor binding : The compound could bind to receptors that play a role in cellular signaling pathways related to cancer progression.

In Vitro Anti-Cancer Activity

A significant focus of research has been on the anti-cancer activity of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Compound Cell Line IC50 (μM) Mechanism
Ethyl 2-(...)HepG2 (liver carcinoma)6.525Induces apoptosis
Ethyl 2-(...)MCF-7 (breast cancer)10.97Inhibits cell proliferation
Ethyl 2-(...)A549 (lung cancer)TBDPotential receptor interaction

These studies indicate that the compound exhibits potent cytotoxic activities with low IC50 values, suggesting strong anti-proliferative effects.

Case Studies and Research Findings

  • Case Study on HepG2 Cell Line :
    • A study evaluated the cytotoxic effects of ethyl 2-(...) using the MTT assay method. Cells treated with the compound showed a significant reduction in viability compared to untreated controls, indicating its potential as an anti-cancer agent.
  • Molecular Docking Studies :
    • Molecular docking has been employed to predict the binding affinity of ethyl 2-(...) to various biological targets. Results indicated strong interactions with proteins involved in cancer pathways, further supporting its therapeutic potential.
  • Comparative Analysis :
    • When compared with standard chemotherapeutic agents like doxorubicin, ethyl 2-(...) demonstrated comparable or superior efficacy against certain cancer cell lines, highlighting its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound A shares a cyclopenta[b]thiophene-3-carboxylate backbone with several analogs, but its substituents distinguish it:

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (): These compounds retain the thiophene-carboxylate core but replace the cyclopenta ring with a dimethylthiophene and feature acrylamido-linked cyano-phenyl groups. The absence of the indole-thioether moiety reduces steric bulk and alters electronic properties.
  • Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): This analog substitutes the acetamido group with a thioureido linker, which may enhance hydrogen-bonding capacity but reduce metabolic stability compared to Compound A .
  • Ethyl 2-[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]acetamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): The sulfonyl-oxadiazole group introduces strong electron-withdrawing effects and polar character, contrasting with the thioether-indole group in Compound A .
  • Ethyl 2-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): Here, a piperazinyl-pyrimidine group replaces the indole-thioether, likely enhancing solubility and receptor affinity due to the basic piperazine nitrogen.

Table: Structural and Molecular Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Compound A Cyclopenta[b]thiophene Indole-thioether, dimethylbenzyl ~525 (estimated) High lipophilicity, potential CNS activity
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate Dimethylthiophene Cyano-phenyl acrylamido ~330 Planar structure, moderate solubility
Ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Phenylthioureido ~375 Hydrogen-bond donor, metabolic liability
Ethyl 2-(piperazinyl-pyrimidine)-acetamido-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Piperazinyl-pyrimidine 415.51 Enhanced solubility, kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.